5-Methyl-1H-indazol-6-ol 5-Methyl-1H-indazol-6-ol
Brand Name: Vulcanchem
CAS No.: 1082042-15-6
VCID: VC2902514
InChI: InChI=1S/C8H8N2O/c1-5-2-6-4-9-10-7(6)3-8(5)11/h2-4,11H,1H3,(H,9,10)
SMILES: CC1=CC2=C(C=C1O)NN=C2
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol

5-Methyl-1H-indazol-6-ol

CAS No.: 1082042-15-6

Cat. No.: VC2902514

Molecular Formula: C8H8N2O

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-1H-indazol-6-ol - 1082042-15-6

Specification

CAS No. 1082042-15-6
Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
IUPAC Name 5-methyl-1H-indazol-6-ol
Standard InChI InChI=1S/C8H8N2O/c1-5-2-6-4-9-10-7(6)3-8(5)11/h2-4,11H,1H3,(H,9,10)
Standard InChI Key KJEVVDTWFHNFBO-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1O)NN=C2
Canonical SMILES CC1=CC2=C(C=C1O)NN=C2

Introduction

Chemical Properties and Structure

5-Methyl-1H-indazol-6-ol belongs to the indazole class of heterocyclic compounds, characterized by a fused bicyclic structure containing a benzene ring and a pyrazole ring. The compound has a molecular formula of C8H8N2O and a molecular weight of 148.162 g/mol . Its structure features a methyl group at the 5-position and a hydroxyl group at the 6-position of the indazole scaffold.

Table 1. Physicochemical Properties of 5-Methyl-1H-indazol-6-ol

PropertyValue
CAS Number1082042-15-6
Molecular FormulaC8H8N2O
Molecular Weight148.162 g/mol
Density1.3±0.1 g/cm³
Boiling Point359.9±22.0 °C at 760 mmHg
Flash Point171.5±22.3 °C
IUPAC Name5-methyl-1H-indazol-6-ol
InChIInChI=1S/C8H8N2O/c1-5-2-6-4-9-10-7(6)3-8(5)11/h2-4,11H,1H3,(H,9,10)
InChIKeyKJEVVDTWFHNFBO-UHFFFAOYSA-N
SMILESCC1=CC2=C(C=C1O)NN=C2

Like other indazole compounds, 5-Methyl-1H-indazol-6-ol can exist in multiple tautomeric forms, with the 1H-tautomer being the predominant and thermodynamically stable form . This tautomerism can significantly influence the compound's reactivity, physical properties, and biological activities.

Structural Characteristics and Tautomerism

Indazoles like 5-Methyl-1H-indazol-6-ol exhibit interesting structural characteristics due to their heterocyclic nature. The compound contains an N-N bond within the five-membered pyrazole ring fused to a benzene ring. The presence of the methyl and hydroxyl substituents at positions 5 and 6, respectively, contributes to its unique chemical properties.

Indazoles generally exist in three tautomeric forms: 1H-tautomers (indazoles), 2H-tautomers (isoindazoles), and 3H-tautomers. Among these, the 1H-tautomer is thermodynamically more stable and predominant . The tautomerism significantly influences synthesis approaches, reactivity patterns, and physicochemical properties of these compounds.

Table 2. Predicted Collision Cross Section Data for 5-Methyl-1H-indazol-6-ol

Adductm/zPredicted CCS (Ų)
[M+H]+149.07094127.5
[M+Na]+171.05288141.3
[M+NH4]+166.09748136.0
[M+K]+187.02682137.1
[M-H]-147.05638128.2
[M+Na-2H]-169.03833134.0
[M]+148.06311129.6
[M]-148.06421129.6

These collision cross-section data provide valuable information for mass spectrometry-based identification and characterization of the compound .

CategoryInformation
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
GHS PictogramGHS07 (Warning)
Signal WordWarning

Appropriate safety measures should be implemented when handling this compound, including the use of personal protective equipment, adequate ventilation, and proper disposal procedures .

SupplierProduct NumberPackage SizePrice (USD)
Sigma-AldrichAMBH2D6F8B9A100 mg$21.85
250 mg$42.55
1 g$161.00
5 g$733.70
Storage ConditionsSealed in dry container at room temperature
PurityTypically 95%
Physical FormSolid

This commercial availability facilitates research into the compound's properties and potential applications .

Related Compounds and Comparative Analysis

Several structurally related indazole derivatives have been studied more extensively, providing insights that may be relevant to understanding 5-Methyl-1H-indazol-6-ol. These include:

1H-Indazol-5-ol

1H-Indazol-5-ol (CAS: 15579-15-4) differs from 5-Methyl-1H-indazol-6-ol in the position of the hydroxyl group and the absence of the methyl substituent . It has a molecular weight of 134.14 g/mol and a melting point of 186-191°C. This compound can be synthesized from 5-methoxy-1H-indazole through demethylation using boron tribromide .

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Features
5-Methyl-1H-indazol-6-ol1082042-15-6C8H8N2O148.162Methyl at C5, hydroxyl at C6
1H-Indazol-5-ol15579-15-4C7H6N2O134.14Hydroxyl at C5, no methyl group
3-Methyl-1H-indazol-6-ol135566389C8H8N2O148.16Methyl at C3, hydroxyl at C6
1-((S)-2-Aminopropyl)-1H-indazol-6-olNot providedC10H13N3O191.23Aminopropyl at N1, hydroxyl at C6

These structural relationships provide a framework for understanding structure-activity relationships within this class of compounds.

Future Research Directions

Research on 5-Methyl-1H-indazol-6-ol and related indazole derivatives presents several promising avenues for future investigation:

  • Detailed pharmacological profiling to determine specific receptor interactions and potential therapeutic applications

  • Development of efficient and regioselective synthetic routes to optimize yield and purity

  • Structure-activity relationship studies to understand how structural modifications influence biological activity

  • Investigation of potential applications in the treatment of ocular hypertension and glaucoma, based on the activity of related compounds

  • Exploration of other potential therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications

Given the limited natural abundance of indazole compounds, the development of improved synthetic methodologies for 5-Methyl-1H-indazol-6-ol would be particularly valuable for facilitating further research into its properties and applications.

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